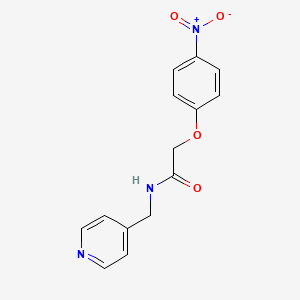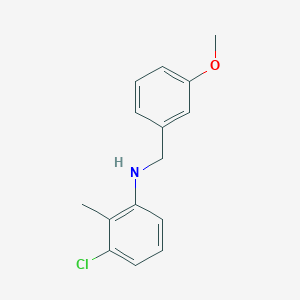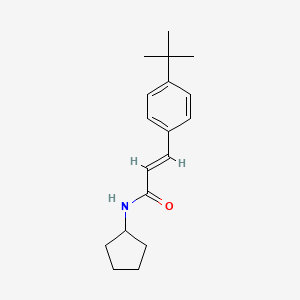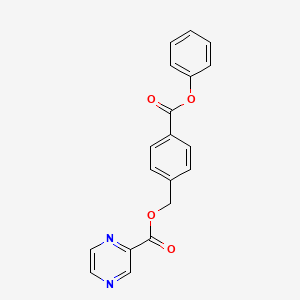
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of acetamide compounds and has a molecular weight of 322.33 g/mol. NPC1161B has been shown to have various biochemical and physiological effects, making it an attractive compound for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and certain types of cancer. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid beta peptides.
Biochemical and Physiological Effects
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. Additionally, 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have low toxicity and good stability, making it a safe and reliable compound for laboratory experiments. However, one limitation of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of novel formulations of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide and its potential therapeutic applications. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide in various disease models.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide involves the reaction of 4-nitrophenol with 4-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-acetoxyethyl)acetamide to yield 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide. The synthesis process is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has been used in various scientific studies for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. 2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are implicated in the development of the disease.
Propiedades
IUPAC Name |
2-(4-nitrophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(16-9-11-5-7-15-8-6-11)10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIZYNCANPJGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(4-pyridinylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)


![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)


![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
